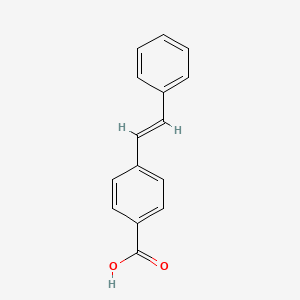

4-Styrylbenzoic acid

Description

Properties

IUPAC Name |

4-[(E)-2-phenylethenyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H,(H,16,17)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGXTPCOGVFRSQ-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7329-77-3 | |

| Record name | 7329-77-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Styrylbenzoic acid can be synthesized through the Heck reaction, which involves the coupling of 4-bromobenzoic acid with styrene in the presence of a palladium catalyst. The reaction conditions typically include the use of a base such as sodium hydroxide or triethylamine and a solvent like dimethylformamide or nitromethane. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires heating to facilitate the coupling process .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Heck reaction remains a viable approach for large-scale synthesis. The scalability of this method depends on the availability of starting materials, the efficiency of the catalytic system, and the optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Decarbonylative Step-Down Reduction

Conditions :

-

Catalyst: Pd(OAc)₂ (5 mol%) with 1,4-bis(diphenylphosphino)butane ligand

-

Reductant: Triethylsilane (1.5 equiv)

-

Additive: Trimethylacetic anhydride (1.5 equiv)

-

Solvent: Toluene (0.20 M concentration)

-

Temperature: 160°C for 15 hours

Outcome :

-

Converts 4-styrylbenzoic acid to 1,2-diphenylethane via CO₂ extrusion

-

Achieves 93% isolated yield (confirmed by ¹H/¹³C NMR)

-

Electron-deficient aromatic rings accelerate reaction rates (Hammett ρ⁺ = 1.57)

Photoredox-Catalyzed Aminolactonization

Key Components :

-

N-Aminopyridinium salts as amino radical precursors

-

Ir(ppy)₃ photocatalyst under blue LED irradiation

-

DMSO/H₂O solvent system at room temperature

Reaction Pathway :

-

Photoinduced single-electron transfer generates amino radicals

-

Electrophilic amination at β-position of styryl group

-

Cyclization forms 3,4-dihydroisocoumarin scaffold

Scope :

-

Tolerates electron-donating (–OMe) and withdrawing (–NO₂) groups on both benzene rings

Esterification Reactions

Protocol Comparison :

Biological Activity Modulation

The (E)-styryl configuration enables π-stacking interactions critical for xCT transporter inhibition:

-

DC10 derivative (5-(2-([1,1’-biphenyl]-4-yl)vinyl)-2-hydroxybenzoic acid):

Substituent Effects on Reactivity

Hammett analysis of para-substituted derivatives reveals:

| X-Substituent | σ⁺ Value | Relative Rate (k/k₀) |

|---|---|---|

| –NO₂ | +0.78 | 4.32 |

| –CN | +0.66 | 3.15 |

| –H | 0.00 | 1.00 |

| –OMe | -0.78 | 0.42 |

Electron-withdrawing groups enhance decarbonylation rates through transition-state charge stabilization .

Spectroscopic Characterization

Diagnostic NMR signals for (E)-4-styrylbenzoic acid:

-

¹H NMR (CDCl₃): δ 7.56 (d, J=7.5 Hz, 4H), 7.41 (t, J=7.5 Hz, 4H), 7.31 (t, J=7.4 Hz, 2H), 7.14 (s, 2H)

This comprehensive analysis demonstrates this compound's synthetic utility in organic transformations and bioactive compound development. The compound's reactivity profile enables precise modifications through established catalytic systems while maintaining stereochemical integrity in product formation.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

4-Styrylbenzoic acid serves as a significant building block in organic synthesis, allowing chemists to create more complex molecules. It can be synthesized through the Heck reaction, which couples 4-bromobenzoic acid with styrene using a palladium catalyst under specific conditions. This method is scalable for industrial production due to its efficiency and the availability of starting materials.

| Synthesis Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Heck Reaction | 4-Bromobenzoic acid, Styrene | Palladium catalyst, Base (NaOH or Et3N), Solvent (DMF or nitromethane) | High |

Biological Applications

Potential Anticancer Properties

Research has shown that derivatives of this compound exhibit promising biological activities, particularly in cancer treatment. For instance, the derivative DC10 has been identified as a radiosensitizer that enhances the effectiveness of radiotherapy by inhibiting cystine uptake, leading to increased oxidative stress in cancer cells . This compound demonstrated lower IC50 values compared to traditional treatments when tested on various cancer cell lines.

Mechanism of Action

The mechanism by which this compound and its derivatives exert their effects often involves the inhibition of enzymes critical in disease pathways. For example, certain derivatives inhibit CYP24A1, an enzyme involved in vitamin D metabolism, which could have implications for treating cancers and autoimmune diseases .

Medical Applications

Drug Development

Due to its ability to interact with specific molecular targets, this compound is being investigated for its potential use in drug development. Its derivatives are being designed to enhance the levels of biologically active vitamin D in the body, which is crucial for various physiological functions and may improve outcomes in diseases like cancer .

Industrial Applications

Liquid Crystals and Advanced Materials

The unique structural characteristics of this compound make it suitable for applications in developing liquid crystals and other advanced materials. Its ability to form ordered structures is beneficial in creating materials used in display technologies and other electronic applications.

Case Study 1: DC10 as a Radiosensitizer

In a study validating DC10's role as a radiosensitizer, researchers observed that it significantly enhanced the efficacy of radiation therapy on melanoma xenografts in mice. The study highlighted the compound's mechanism involving oxidative stress induction and cystine uptake inhibition .

Case Study 2: CYP24A1 Inhibition

A series of experiments focused on the inhibitory effects of this compound derivatives on CYP24A1 demonstrated varying degrees of potency. The best-performing compound achieved an IC50 value of 0.11 µM, indicating strong potential for therapeutic applications in enhancing vitamin D levels .

Mechanism of Action

The mechanism of action of 4-styrylbenzoic acid and its derivatives often involves the inhibition of specific enzymes or molecular targets. For example, certain derivatives have been shown to inhibit the enzyme CYP24A1, which is involved in the metabolism of vitamin D. This inhibition can lead to increased levels of biologically active vitamin D, which has implications for the treatment of diseases such as cancer and autoimmune disorders . The molecular targets and pathways involved depend on the specific derivative and its structural features.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-styrylbenzoic acid (theoretical) with structurally related benzoic acid derivatives, emphasizing substituent-driven differences in properties and applications.

Table 1: Comparative Analysis of 4-Substituted Benzoic Acid Derivatives

*Calculated based on molecular formula.

Key Comparative Insights

Substituent Effects on Reactivity and Solubility

- Electron-Withdrawing Groups (EWG): Derivatives like 4-(methoxycarbonyl)benzoic acid (EWG: -COOCH₃) exhibit reduced electron density at the aromatic ring, enhancing electrophilic substitution resistance compared to 4-hydroxybenzoic acid (electron-donating -OH group) .

- Styryl Group: The conjugated double bond in this compound likely increases UV absorption and photochemical reactivity, distinguishing it from alkyl-substituted analogs (e.g., 4-(propan-2-yl)benzoic acid) .

Thiazolidinone/Azetidinone Derivatives: Compounds such as SS4 () demonstrate the impact of heterocyclic moieties on bioactivity, suggesting that this compound could be functionalized similarly for targeted drug design .

Applications in Research

- Synthetic Intermediates: 4-(methoxycarbonyl)benzoic acid serves as a precursor in peptide synthesis, while 4-(propan-2-yl)benzoic acid is utilized in pharmaceutical intermediates .

- Material Science: The rigid styryl group in this compound may align it with liquid crystal research applications, akin to 4-(trans-4-Butylcyclohexyl)benzoic acid .

Biological Activity

4-Styrylbenzoic acid is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound, a derivative of benzoic acid, features a styryl group attached to the benzoic acid moiety. Its chemical formula is CHO, and it possesses a carboxylic acid functional group that contributes to its biological activity. The compound can be synthesized through various methods, including Heck reaction conditions involving 4-bromobenzoic acid and alkenes .

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of benzoic acids, including this compound, can inhibit biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with hospital-acquired infections. In one study, the compound demonstrated a notable reduction in biofilm formation at concentrations of 2 mM and 3 mM, achieving up to 67% inhibition at the higher concentration .

2. Antitumor Effects

The compound has also been investigated for its antitumor properties. A derivative known as DC10, which is structurally related to this compound, was validated as a radiosensitizer in various cancer cell lines, including A172 and MCF7. DC10 exhibited lower IC values than standard treatments when tested against these cell lines, suggesting enhanced efficacy when combined with radiotherapy .

3. Modulation of Protein Degradation Pathways

In cellular studies, compounds related to this compound have been shown to activate protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). These pathways are crucial for maintaining cellular homeostasis and have implications in aging and cancer. The activation of cathepsins B and L by these compounds suggests potential applications in developing anti-aging agents .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Quorum Sensing Inhibition : The compound's structure allows it to interfere with quorum sensing mechanisms in bacteria, thereby reducing virulence factor expression .

- Enzyme Activation : It has been found to enhance the activity of proteolytic enzymes involved in protein turnover, which may contribute to its antitumor effects .

- Radiosensitization : By targeting the xCT-glutathione axis in cancer cells, derivatives like DC10 enhance the effectiveness of radiation therapy .

Case Study 1: Antimicrobial Efficacy

A study involving various benzoic acid derivatives demonstrated that this compound significantly inhibited biofilm formation in Pseudomonas aeruginosa. The results were statistically significant (p < 0.01) when compared to control groups, highlighting its potential as an antimicrobial agent.

Case Study 2: Cancer Treatment Synergy

In preclinical trials, DC10 was evaluated for its ability to enhance radiotherapy outcomes in melanoma models. The compound was administered alongside radiation therapy, leading to improved tumor control rates compared to radiation alone. This suggests that structural modifications of this compound can lead to promising therapeutic agents for cancer treatment.

Data Summary

Q & A

Q. What experimental strategies resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Address variability by standardizing assay conditions (pH, solvent, cell lines) and applying clustered data analysis. For example, use mixed-effects models to account for batch effects or interspecies differences in pharmacological studies. Meta-analyses of published IC₅₀ values can identify outliers and systemic biases .

Q. How can researchers optimize this compound’s pharmacokinetic profile for in vivo applications?

- Methodological Answer : Modify lipophilicity via ester prodrugs (e.g., methyl ester) to enhance membrane permeability. Assess metabolic stability using liver microsome assays (e.g., human CYP450 isoforms) and quantify plasma half-life in rodent models via LC-MS/MS. Cross-reference degradation pathways with NIST spectral libraries .

Q. What methodologies are recommended for studying this compound’s photostability and degradation under UV exposure?

- Methodological Answer : Conduct accelerated stability studies using UV-Vis spectroscopy to track absorbance changes (λmax ~270 nm). Identify degradation products via LC-TOF-MS and compare with databases (e.g., HMDB). Control humidity and temperature (25°C ± 2°C) to mimic storage conditions .

Notes for Rigorous Research Design

- Data Reproducibility : Report intraclass correlation coefficients (ICC) for bioactivity assays to quantify reproducibility .

- Safety Protocols : Adhere to OSHA guidelines for handling carboxylic acid derivatives, including fume hood use and waste neutralization .

- Ethical Compliance : Ensure animal studies follow ARRIVE guidelines and obtain IRB approval for human cell line use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.